3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone
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Overview
Description
3-[4-(2-furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone is a member of quinomethanes.
Scientific Research Applications
Anticancer Activity
Compounds related to 3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone have been studied for their potential in anticancer applications. A study by Horishny, Arshad, and Matiychuk (2021) synthesized derivatives that demonstrated selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, Ravichandiran et al. (2019) evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, finding significant cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Antimicrobial Studies
El-Shehry, El‐Hag, and Ewies (2020) studied the antimicrobial activity of new fused thiazolo[3,2-b]triazine and 1,2,4-triazinone derivatives, which share structural similarities with the compound . They found these compounds effective against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).
Synthesis and Structure Analysis
Structural investigations have been a significant part of research on related compounds. For example, Bolte and Strahringer (1999) conducted a structural investigation of five N-arylsulfonyloxazolidines, contributing to the understanding of the molecular structures of similar compounds (Bolte & Strahringer, 1999).
Polymerization and Material Science
In the field of polymerization and material science, Mallakpour and Rafiee (2003, 2008) conducted studies on the synthesis of various polymers using 1,2,4-triazolidine derivatives. These studies highlight the utility of these compounds in creating new materials with potential applications in various industries (Mallakpour & Rafiee, 2003); (Mallakpour & Rafiee, 2008).
properties
Product Name |
3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone |
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Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13N3O2S/c21-15-9-12-5-2-1-4-11(12)8-14(15)16-18-19-17(23)20(16)10-13-6-3-7-22-13/h1-9,21H,10H2,(H,19,23) |
InChI Key |
UHTWFKVVFKCPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NNC(=S)N3CC4=CC=CO4)O |
solubility |
24.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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